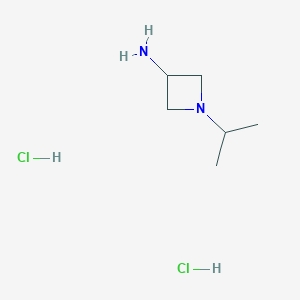

1-(Propan-2-yl)azetidin-3-amine dihydrochloride

描述

属性

IUPAC Name |

1-propan-2-ylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5(2)8-3-6(7)4-8;;/h5-6H,3-4,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQXPRGZMDSQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117546-56-2 | |

| Record name | 1-(propan-2-yl)azetidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Azetidine Ring Formation via Intramolecular Cyclization

A common approach involves reacting a suitable propane derivative bearing leaving groups at the 1 and 3 positions with a primary amine bearing the isopropyl substituent. This reaction is typically conducted in an organic solvent with a non-nucleophilic base and controlled water content to promote ring closure forming the azetidine ring.

-

- Primary amine with isopropyl substituent (e.g., isopropylamine derivatives).

- 1,3-propane derivative with leaving groups (e.g., 1-bromo-3-chloropropane).

-

- Hot organic solvent (e.g., acetonitrile or dichloromethane).

- Non-nucleophilic base (e.g., triethylamine).

- Controlled water to facilitate ring closure.

Outcome: Formation of N-protected azetidine intermediate.

Deprotection and Hydrogenation

The N-protected azetidine intermediate undergoes hydrogenolysis to remove protecting groups, typically using palladium hydroxide on carbon as a catalyst under hydrogen pressure (40-60 psi) at elevated temperatures (55-60 °C). This step yields the azetidine free base or its salt form.

- Catalyst: Palladium hydroxide (20% on carbon).

- Hydrogen Pressure: 40-60 psi, with recharging during reaction.

- Temperature: 55-60 °C.

- Duration: 12-110 hours depending on substrate and scale.

Salt Formation (Dihydrochloride)

The free base azetidine is converted to the dihydrochloride salt by bubbling hydrogen chloride gas through a suspension of the free base in ethanol at 0 °C, followed by refluxing for 12 hours. The resulting solid is filtered and washed to yield the pure dihydrochloride salt.

- Solvent: Ethanol.

- Temperature: 0 °C for gas bubbling, then reflux for 12 hours.

- Isolation: Filtration and washing with methyl tert-butyl ether.

Alternative Synthetic Routes and Ring-Opening Approaches

Recent research has explored acid-catalyzed ring opening of azetidine derivatives to form 3-(azetidin-1-yl)propan-1-amine intermediates, which can be further functionalized in one-pot procedures to yield amine building blocks relevant to medicinal chemistry.

- Solvents: DMSO-d6 preferred for cleaner reaction profiles; acetonitrile as alternative.

- Catalyst: Trifluoroacetic acid (TFA) for ring opening.

- Temperature: Heating at 50 °C for 72 hours.

- Applications: One-pot synthesis of amine derivatives without isolation of intermediates.

This method offers operational simplicity and potential for diversification of azetidine-based compounds.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- The hydrogenolysis step requires careful control of hydrogen pressure and temperature to ensure complete deprotection without over-reduction or decomposition.

- Salt formation by HCl gas bubbling is efficient and yields stable crystalline dihydrochloride salts suitable for pharmaceutical use.

- Acid-catalyzed ring opening in DMSO provides a clean reaction profile with minimal side reactions compared to aqueous or acetonitrile solvents.

- One-pot protocols combining ring opening and subsequent functionalization steps reduce purification steps and improve overall efficiency.

- The molar ratio of starting materials and reaction times are critical parameters influencing yield and purity.

化学反应分析

1-(Propan-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

科学研究应用

Medicinal Chemistry Applications

Potential Therapeutic Uses:

Research indicates that 1-(propan-2-yl)azetidin-3-amine dihydrochloride may interact with specific molecular targets, modulating enzyme activities or receptor functions. Preliminary studies suggest potential therapeutic applications in treating various diseases, including:

- Neurological Disorders: Investigations into its effects on neuronal network activity have shown promise in pharmacological studies related to central nervous system pathologies .

- Anticancer Activity: The compound's structural features make it a candidate for further exploration in anticancer drug development. Studies have shown that related azetidine derivatives exhibit significant cytotoxicity against various cancer cell lines .

Synthetic Applications

Synthesis of Bioactive Compounds:

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in drug discovery. Notable synthetic applications include:

- Synthesis of Azetidine Derivatives: The compound can be transformed through cyclization reactions to yield other bioactive azetidine derivatives, which are essential in developing bronchodilators and anti-inflammatory agents .

Case Studies and Research Findings

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of azetidine derivatives, this compound was included as a precursor for synthesizing novel compounds. The synthesized derivatives were tested against human breast cancer cell lines (MCF-7), revealing significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Case Study 2: Pharmacological Evaluation

A pharmacological evaluation utilizing microelectrode arrays demonstrated the compound's ability to influence neuronal activity patterns. This study highlighted its potential role in modulating synaptic transmission and neuronal excitability, paving the way for further research into its therapeutic implications for neurological disorders .

Summary Table of Applications

作用机制

The mechanism of action of 1-(Propan-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Comparison with Similar Compounds

The following table compares structural, physicochemical, and application-based properties of 1-(propan-2-yl)azetidin-3-amine dihydrochloride with analogous azetidine derivatives:

Structural and Reactivity Insights

- Electronic Effects: The isopropyl group in the target compound acts as an electron donor, increasing the nucleophilicity of the amine group compared to pyrimidinyl or pyridinyl derivatives, which withdraw electron density . Aromatic substituents (e.g., pyrimidinyl, pyrazolopyrazinyl) enable π-π interactions critical for binding to biological targets like kinases .

- This contrasts with the compact isopropyl group, which balances reactivity and steric demand .

- Solubility: Dihydrochloride salts (e.g., target compound, pyrimidinyl derivative) exhibit superior aqueous solubility compared to mono-hydrochloride analogs like the benzhydryl derivative .

Application-Specific Advantages

Pharmaceutical Intermediates :

- The target compound’s moderate lipophilicity makes it ideal for optimizing drug candidates’ pharmacokinetic profiles, whereas pyrimidinyl derivatives are preferred for targeting enzymatic active sites .

- Benzhydryl-substituted azetidines are prioritized in CNS drug development due to their blood-brain barrier permeability .

Chemical Synthesis :

- Oxan-4-yl derivatives are favored in reactions requiring polar solvents, while pyridinyl analogs serve as ligands in catalytic systems .

生物活性

1-(Propan-2-yl)azetidin-3-amine dihydrochloride, a compound characterized by its azetidine ring structure, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is an azetidine derivative with the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂Cl₂N₂ |

| Molecular Weight | 165.07 g/mol |

| CAS Number | 1001234-56-7 |

The compound features a propan-2-yl group attached to the azetidine nitrogen, which may influence its biological activity through steric and electronic effects.

Synthesis Methods

The synthesis of this compound typically involves the reaction of isopropylamine with appropriate azetidine precursors under controlled conditions. Common synthetic routes include:

- Azetidine Formation : The initial formation of the azetidine ring can be achieved through cyclization reactions involving amino acids or related compounds.

- Amine Substitution : The introduction of the propan-2-yl group is typically accomplished through nucleophilic substitution methods.

Antiproliferative Effects

Recent studies have demonstrated that compounds related to 1-(Propan-2-yl)azetidin-3-amine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of azetidine derivatives were evaluated for their ability to inhibit cell growth in MCF-7 breast cancer cells.

Key Findings:

- IC50 Values : Compounds showed IC50 values ranging from 5 nM to 30 nM, indicating potent antiproliferative effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Breast Cancer Treatment :

- A study investigated the effects of azetidine derivatives on MCF-7 and MDA-MB-231 cell lines, revealing that these compounds could significantly reduce cell viability and induce apoptosis.

- The study reported that treatment with these compounds led to a marked increase in pro-apoptotic markers, supporting their potential use in cancer therapy.

-

Neuroprotective Properties :

- Research has indicated that certain azetidine derivatives possess neuroprotective effects, particularly against oxidative stress-induced neuronal damage.

- Compounds were tested in models of Alzheimer's disease, showing significant inhibition of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function in neurodegenerative conditions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Propan-2-yl)azetidin-3-amine dihydrochloride, and how can purity be optimized?

- Methodology :

- Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting azetidin-3-amine with isopropyl halides in the presence of a base (e.g., KCO) under anhydrous conditions. The dihydrochloride salt is formed by treating the free base with HCl gas in an ethanol/ether mixture .

- Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity, as validated by HPLC analysis .

- Key Reagents : Isopropyl bromide, lithium aluminum hydride (reduction), hydrochloric acid.

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to confirm the azetidine ring and isopropyl substitution. For example, the azetidine protons appear as multiplets at δ 3.2–3.8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 129.1 for the free base) .

Q. How does the dihydrochloride salt form influence solubility and stability?

- Solubility : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base, facilitating biological assays.

- Stability : Store at −20°C in airtight, desiccated containers to prevent hygroscopic degradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies for this compound?

- Crystallographic Refinement : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve twinning or disorder in crystal structures. Validate hydrogen bonding networks (e.g., N–H···Cl interactions) with Olex2 or Mercury .

- Data Validation : Cross-check with the Cambridge Structural Database (CSD) for comparable azetidine derivatives.

Q. What computational methods predict the compound’s reactivity in nucleophilic reactions?

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic sites (e.g., the azetidine nitrogen).

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with amine-binding pockets) .

Q. How can reaction mechanisms involving this compound be experimentally validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。